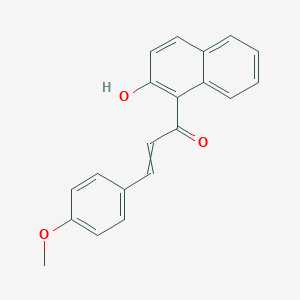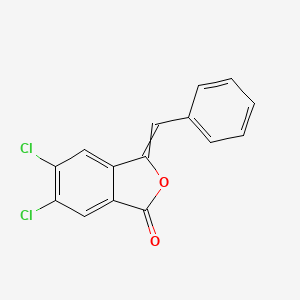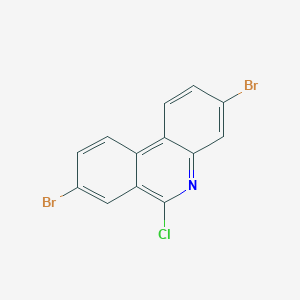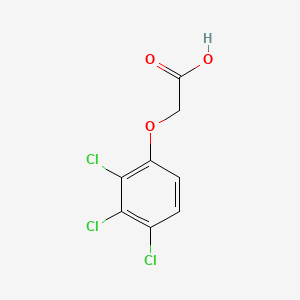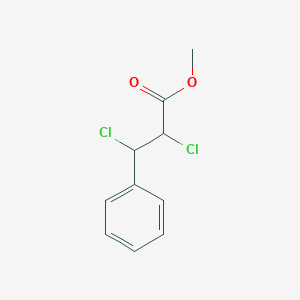
Methyl 2,3-dichloro-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-dichloro-3-phenylpropanoate is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of phenylpropanoic acid, where the hydrogen atoms at positions 2 and 3 of the propanoate chain are replaced by chlorine atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloro-3-phenylpropanoate typically involves the chlorination of methyl 3-phenylpropanoate. This can be achieved through a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 3-phenylpropanoic acid.
Esterification: The 3-phenylpropanoic acid is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to yield methyl 3-phenylpropanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
化学反应分析
Types of Reactions
Methyl 2,3-dichloro-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Reduction: The compound can be reduced to form methyl 3-phenylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of methyl 3-phenylpropanoate.
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
科学研究应用
Methyl 2,3-dichloro-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of methyl 2,3-dichloro-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2,3-dibromo-3-phenylpropanoate: Similar structure but with bromine atoms instead of chlorine.
Methyl 3-phenylpropanoate: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,3-dichloro-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
Methyl 2,3-dichloro-3-phenylpropanoate is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
CAS 编号 |
35115-84-5 |
|---|---|
分子式 |
C10H10Cl2O2 |
分子量 |
233.09 g/mol |
IUPAC 名称 |
methyl 2,3-dichloro-3-phenylpropanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
InChI 键 |
YOWWUZLQXXBDBP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(C1=CC=CC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
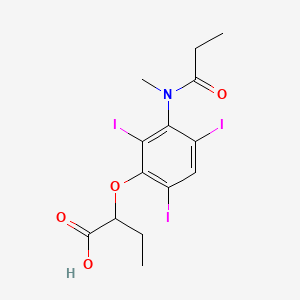
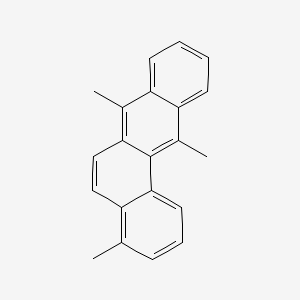
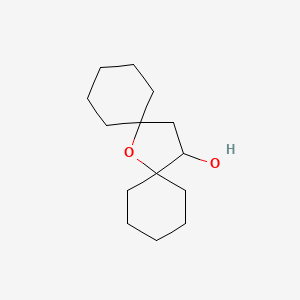
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
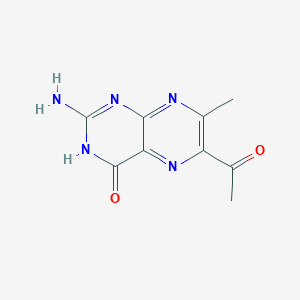
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
